molecular formula C19H21N5O3 B4503392 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B4503392
M. Wt: 367.4 g/mol
InChI Key: JFMZQMCGEDUBLF-UHFFFAOYSA-N
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Description

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide is a synthetic compound of interest in agricultural and pharmacological research, built around a pyrazolyl-pyridazinone heterocyclic core. This scaffold is recognized for its potential bioactivity . Structural analogs of this compound, which feature the same 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazine core coupled to different acetamide side chains, have been investigated for their pesticidal properties, including reported fungicidal, herbicidal, and insecticidal activities . Furthermore, similar molecular frameworks are explored in medicinal chemistry for the treatment of various diseases . The specific mechanism of action is dependent on the research context, but related compounds are known to function through targeted inhibition of key biological pathways . This product is intended for laboratory research applications only and is not classified as a drug or approved for any therapeutic use. Researchers are advised to consult the product's Certificate of Analysis for detailed specifications on identity, purity, and stability.

Properties

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-13-10-14(2)24(21-13)17-8-9-19(26)23(22-17)12-18(25)20-11-15-4-6-16(27-3)7-5-15/h4-10H,11-12H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMZQMCGEDUBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, a pyridazine moiety, and an acetamide group. Its molecular formula is C₁₈H₁₈N₄O₂, with a molecular weight of approximately 342.36 g/mol. The presence of the 3,5-dimethylpyrazole contributes to its biological properties, as this moiety is often associated with various pharmacological effects.

Research indicates that compounds containing pyrazole and pyridazine derivatives exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : These compounds can inhibit key enzymes involved in cancer cell proliferation and survival, such as PI3K and mTOR pathways .
  • Induction of Apoptosis : Studies show that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, leading to decreased cell viability in various cancer cell lines .

Anticancer Efficacy

The efficacy of this compound has been evaluated against several cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-70.25Apoptosis induction
HCT1160.15Cell cycle arrest
A5490.30Inhibition of PI3K/mTOR
U87 MG0.20Induction of apoptosis

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

  • Study on MCF-7 Cells : In vitro studies demonstrated that treatment with the compound resulted in significant apoptosis in MCF-7 breast cancer cells, with a notable reduction in cell viability observed at concentrations as low as 0.25 µM .
  • U87 MG Glioblastoma Model : In a glioblastoma model using U87 MG cells, the compound exhibited potent cytotoxicity with an IC50 value of 0.20 µM. The mechanism was attributed to G2/M phase arrest and subsequent apoptosis .
  • In Vivo Efficacy : In animal models, administration of the compound led to a marked reduction in tumor size in xenograft models, indicating its potential as an effective therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide, three structurally related compounds are analyzed below:

Compound A :

2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide

  • Key Differences: Substituent: 5-isobutyl-1,3,4-thiadiazol-2-yl group replaces the 4-methoxybenzyl. Molecular Formula: C₁₉H₂₂N₆O₂S. The isobutyl chain may increase lipophilicity, favoring membrane permeability .

Compound B :

2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(6-methyl-2-heptanyl)acetamide

  • Key Differences :
    • Substituent: 6-methylheptanyl aliphatic chain replaces the aromatic 4-methoxybenzyl.
    • Molecular Formula: C₂₁H₃₁N₅O₂.
    • Implications: The aliphatic chain significantly increases hydrophobicity, likely improving blood-brain barrier penetration but diminishing aqueous solubility. This modification may shift therapeutic targets toward central nervous system disorders .

Compound C :

(R)-2-(4-(2-((1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide (Patent Example: EP 4 139 296 B1)

  • Key Differences: Substituent: Cyclopropylamine and chloropyridazine groups introduce steric and electronic effects. Molecular Formula: C₂₃H₂₅ClN₆O₃. The cyclopropyl group may reduce metabolic degradation, extending half-life .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₂₀H₂₁N₅O₃ C₁₉H₂₂N₆O₂S C₂₁H₃₁N₅O₂ C₂₃H₂₅ClN₆O₃
Molecular Mass (g/mol) 379.41 398.49 385.51 468.94
Key Substituent 4-Methoxybenzyl 5-Isobutyl-thiadiazole 6-Methylheptanyl Chloropyridazine + Cyclopropyl
Solubility (Predicted) Moderate (polar aromatic) Low (thiadiazole hydrophobicity) Very Low (aliphatic chain) Moderate (polar Cl, cyclopropane)
Therapeutic Potential Antimicrobial/Kinase inhibition Metabolic stability CNS-targeted Kinase inhibition

Research Findings and Functional Insights

  • Hydrogen Bonding and Crystallinity: The 4-methoxybenzyl group in the target compound may facilitate stronger hydrogen-bonding networks compared to Compounds A and B, as aromatic ethers participate in C–H···O interactions. This could enhance crystallinity, as noted in studies on hydrogen-bonding patterns .
  • Biological Activity : Compound C’s chlorine atom and cyclopropyl group correlate with kinase inhibition in patent data, suggesting that similar electronegative modifications to the target compound could optimize binding to ATP pockets .
  • Metabolic Stability : The thiadiazole in Compound A may confer resistance to cytochrome P450 oxidation, whereas the target compound’s methoxy group could undergo demethylation, necessitating prodrug strategies for optimization .

Q & A

Q. What are the optimal synthetic routes for this compound, and what challenges arise in multi-step reactions?

The synthesis involves sequential functionalization of the pyridazine and pyrazole cores. Key steps include:

  • Coupling reactions : Use palladium catalysts (e.g., Pd(PPh₃)₄) to attach the 3,5-dimethylpyrazole moiety to the pyridazine ring .
  • Acetamide formation : React the intermediate with 4-methoxybenzylamine under Schotten-Baumann conditions (e.g., using DCC/DMAP as coupling agents) .
  • Purification challenges : Employ gradient HPLC to separate stereoisomers or byproducts, particularly due to the compound’s polarity and solubility limitations in non-polar solvents .

Q. What analytical techniques are critical for confirming purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of pyrazole substitution and detects residual solvents (e.g., DMSO-d₆) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and detects hydrolytic degradation products .
  • X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., pyridazine ring conformation) using SHELX software for refinement .

Q. How should researchers design stability studies under physiological conditions?

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring via LC-MS for hydrolysis of the acetamide or pyridazinone moieties .
  • Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures and guide storage conditions (e.g., desiccated at –20°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Comparative SAR analysis : Evaluate analogs (e.g., replacing 4-methoxybenzyl with pyridinyl groups) to isolate structural determinants of activity .
  • Dose-response profiling : Use orthogonal assays (e.g., cell viability vs. target-specific enzymatic inhibition) to distinguish direct effects from off-target toxicity .
  • Batch variability checks : Replicate studies with independently synthesized batches to rule out impurities influencing results .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular docking : Employ AutoDock Vina to model interactions with kinases or GPCRs, focusing on hydrogen bonding between the pyridazinone carbonyl and catalytic residues .
  • MD simulations : Assess stability of predicted complexes in explicit solvent (100 ns trajectories) to validate binding poses .

Q. How can cytotoxicity be mitigated while retaining therapeutic efficacy?

  • Prodrug design : Mask the acetamide group with enzymatically cleavable protectors (e.g., ester prodrugs) to reduce off-target effects .
  • Targeted delivery : Conjugate the compound to nanoparticles or ligand-directed carriers (e.g., folate receptors) to enhance specificity .

Q. What methodologies elucidate the compound’s role in modulating oxidative stress pathways?

  • ROS quantification : Use fluorescent probes (e.g., DCFH-DA) in cancer cell lines to correlate compound concentration with reactive oxygen species (ROS) levels .
  • Transcriptomic profiling : Perform RNA-seq on treated cells to identify upregulated/downregulated genes in Nrf2 or NF-κB pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.